3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound features a pyrazolo[3,4-b]pyridine core with a cyclopropyl group at position 3, an isopropyl group at position 6, a phenyl group at position 1, and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
3-cyclopropyl-1-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11(2)15-10-14(19(23)24)16-17(12-8-9-12)21-22(18(16)20-15)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJTWOWPZWSETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NN2C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyrazole, which is then fused with a pyridine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative, often using a cyclization agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Functional Group Introduction: The cyclopropyl, isopropyl, and phenyl groups are introduced through various substitution reactions, typically involving organometallic reagents or halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts (e.g., palladium on carbon) or reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens, alkyl, or aryl groups, using reagents like halogenating agents or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, LiAlH₄, NaBH₄
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Grignard reagents (e.g., RMgX)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Position 1 Substituents: The target compound has a phenyl group, while analogs feature fluorophenyl (e.g., 2- or 4-fluorophenyl) or chlorobenzyl groups. The 4-chlorobenzyl group in CAS 937598-70-4 introduces a bulky aromatic substituent, likely increasing lipophilicity .
Position 6 Substituents :
- The isopropyl group in the target compound provides steric bulk compared to smaller groups like methyl or ethyl in analogs .
- Thiophen-2-yl and difluoromethoxyphenyl substituents (e.g., CAS 1011397-49-1) introduce heterocyclic or polar groups, which may influence solubility and metabolic stability .
Additional Modifications :
Physicochemical and Functional Implications
- Steric Effects : Isopropyl and thiophen-2-yl groups introduce steric hindrance, which could impact interactions with biological targets or catalytic sites .
- Synthetic Utility : The discontinuation of the target compound (Ref: 10-F427867) contrasts with the availability of analogs like CAS 937598-64-6, which are actively used as intermediates in drug discovery .
Biological Activity
Introduction
3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, primarily focusing on its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, along with its implications in cancer therapy and other potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.373 g/mol. The compound features a pyrazolo[3,4-b]pyridine core with specific substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 321.373 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 428.8 °C at 760 mmHg |
Biological Activity
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
The primary biological activity attributed to this compound is its inhibition of CDK2. CDK2 plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This makes the compound a potential candidate for cancer therapeutics, particularly in tumors characterized by dysregulated cell cycle progression .
The compound binds to the ATP-binding site of CDK2, disrupting its normal function and leading to reduced phosphorylation of target substrates involved in cell cycle progression. Studies have shown that similar compounds exhibit significant binding affinities for CDK2, indicating the potential for selective targeting .
Other Biological Activities
In addition to CDK2 inhibition, research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is involved in lipid metabolism and glucose homeostasis . This suggests that this compound may also have applications in metabolic disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound and its analogs:
- Anticancer Activity : A study reported that compounds with similar structures demonstrated potent inhibitory activity against CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 . This highlights the potential for developing highly selective anticancer agents based on this scaffold.
- Selectivity Profiles : Another research highlighted the selective nature of certain pyrazolo[3,4-b]pyridine derivatives towards CDK2 over other kinases like CDK9, demonstrating a selectivity ratio of up to 265-fold . Such selectivity is crucial for minimizing side effects in therapeutic applications.
- PPARα Activation : Structural studies have shown that derivatives can activate PPARα through unique binding interactions not observed with traditional agonists . This opens avenues for treating dyslipidemia and related metabolic disorders.
The compound this compound exhibits significant biological activity primarily through CDK2 inhibition, making it a promising candidate for cancer therapy. Its potential role in activating PPARα also suggests broader therapeutic applications. Ongoing research into its structure–activity relationships will be essential for optimizing its efficacy and selectivity as a pharmaceutical agent.
References
- Smolecule.com - Biological Activity Overview
- Guidechem.com - Chemical Properties
- PubMed - PPARα Activation Studies
- MDPI - Biomedical Applications Review
- PMC - Anticancer Activity Research
Q & A
Q. What are the common synthetic routes for 3-cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Condensation : Reacting substituted pyrazole precursors with ketones or aldehydes under acidic conditions (e.g., acetic acid).
- Cyclization : Catalyzed by iodine or copper salts in ethanol or acetic acid to form the pyrazolo[3,4-b]pyridine core .
- Ester Hydrolysis : Converting ethyl ester intermediates to carboxylic acids using NaOH in methanol/water . Key parameters include solvent polarity, catalyst selection, and temperature control to minimize side reactions.
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, angles, and spatial arrangement of substituents (e.g., cyclopropyl and phenyl groups) to confirm conformational stability .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm) and aromatic proton splitting patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Q. What analytical techniques ensure purity and identity during synthesis?
- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 70:30 v/v) resolve impurities; retention times are compared to standards .
- Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values.
- FT-IR spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological approaches include:
- Design of Experiments (DoE) : Screening catalysts (e.g., Cu(I) vs. iodine) and solvents (polar vs. nonpolar) to maximize cyclization efficiency .
- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) reduces byproduct formation during ester hydrolysis .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa).
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. fluoro substitutions) to isolate substituent effects (see Table 1) .
- Dose-response validation : Replicate studies with standardized protocols (e.g., 72-hour incubation, triplicate measurements).
Q. What structure-activity relationship (SAR) insights guide derivative design?
Key modifications and findings:
- Cyclopropyl group : Enhances metabolic stability by reducing CYP450 oxidation .
- Isopropyl substitution : Increases lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility .
- Phenyl ring : Para-substitutions (e.g., fluorine) boost kinase selectivity by fitting hydrophobic pockets in target proteins .
Table 1 : SAR of Pyrazolo[3,4-b]pyridine Derivatives
| Substituent | Biological Activity (Kinase Inhibition IC₅₀) | Selectivity |
|---|---|---|
| 4-Fluorophenyl | 12 nM | High |
| 4-Methoxyphenyl | 45 nM | Moderate |
| 4-Hydroxyphenyl | >100 nM | Low |
Q. How to assess chemical stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks; monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–9) and quantify intact compound using LC-MS.
- Crystallographic analysis : Compare pre- and post-stability crystal structures to identify conformational changes .
Q. What in silico methods predict biological targets and pharmacokinetics?
- Molecular docking : Use AutoDock Vina with kinase X-ray structures (PDB: 3NYX) to map binding interactions of the carboxylic acid group .
- QSAR modeling : Train models with descriptors like polar surface area (PSA) and logD to predict blood-brain barrier permeability .
- ADMET prediction : SwissADME estimates hepatic clearance (e.g., CYP3A4 susceptibility) and hERG channel inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
